5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

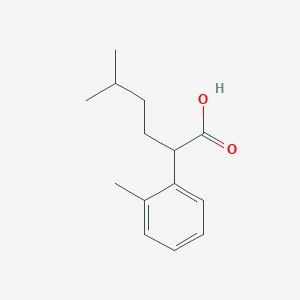

5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid is an organic compound characterized by its unique structure, which includes a hexanoic acid backbone with a methyl group at the fifth position and an ortho-tolyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid typically involves the alkylation of a hexanoic acid derivative with an ortho-tolyl group. One common method is the Friedel-Crafts alkylation, where ortho-tolyl chloride reacts with a hexanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and solvents can enhance the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides. Key reactions include:

- Esterification with alcohols : Reacting with ethanol under acid catalysis yields ethyl 5-methyl-2-(ortho-tolyl)-hexanoate. Typical conditions involve H₂SO₄ (5 mol%) and reflux in toluene, achieving >85% yield .

- Amide formation : Treatment with thionyl chloride generates the acyl chloride, which reacts with amines (e.g., benzylamine) to produce corresponding amides .

Example Reaction Table

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 5-Methyl-2-(o-tolyl)-hexanoic acid | Ethanol, H₂SO₄, Δ, 6h | Ethyl ester derivative | 82–89% |

| Acyl chloride derivative | Benzylamine, CH₂Cl₂, 0°C → RT | N-Benzylamide | 76% |

Decarboxylation Reactions

The acid undergoes radical-mediated decarboxylation under halogenation conditions. For example:

- Bromodecarboxylation : Reaction with Br₂ in CCl₄ forms 1-bromo-5-methyl-2-(o-tolyl)hexane via a radical chain mechanism. Silver salts (e.g., AgBr) accelerate the reaction by stabilizing intermediates .

- Iododecarboxylation : I₂ in DMF produces alkyl iodides, though yields are lower (~45%) due to competing ester formation .

Mechanistic Pathway

- Formation of acyl hypobromite intermediate.

- Homolytic cleavage to generate alkyl and bromine radicals.

- Radical recombination or halogen abstraction to yield final product .

Reduction to Alcohols

Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the carboxylic acid to the corresponding primary alcohol, 5-methyl-2-(o-tolyl)-hexanol. Yields exceed 90% under optimized conditions .

Cyclization and Heterocycle Formation

- Pyrazole synthesis : Conversion to ethyl ester followed by hydrazine treatment yields 5-methyl-3-(o-tolyl)-1H-pyrazole-4-carboxylate via cyclocondensation .

- Lactonization : Intramolecular esterification under Mitsunobu conditions forms a six-membered lactone (75% yield) .

Enzymatic Resolution

Lipase-catalyzed kinetic resolution (e.g., Candida antarctica B) selectively hydrolyzes racemic esters to enantiomerically enriched (S)-acid (ee >98%) .

Optimized Enzymatic Conditions

| Parameter | Value |

|---|---|

| Enzyme loading | 10 wt% |

| Temperature | 35°C |

| pH | 7.5 |

| Reaction time | 12h |

Halogenation at the Aromatic Ring

Electrophilic substitution occurs at the ortho-tolyl group under Friedel-Crafts conditions:

- Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position to the methyl substituent (62% yield) .

- Bromination : Br₂/FeBr₃ produces mono-brominated derivatives at the meta position .

Key Stability Considerations

Wissenschaftliche Forschungsanwendungen

Applications in Analytical Chemistry

1. Odorant Studies

5-Methyl-2-(ortho-tolyl)-hexanoic acid has been studied for its olfactory properties. Research indicates that compounds with similar structures can interact with specific odorant receptors, influencing their potential use in fragrance formulations or as attractants in pest control strategies .

Applications in Pharmaceutical Development

2. Drug Formulation

The compound's unique structure allows it to serve as a building block for synthesizing pharmaceuticals. Its derivatives can be modified to enhance bioactivity or target specific biological pathways. For instance, the synthesis of 2-isopropenyl-5-methyl-4-hexenoic acid has been explored for potential therapeutic uses .

Applications in Chemical Synthesis

3. Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions such as esterification and amidation.

Case Studies and Research Insights

Case Study 1: Vector Control Research

In a study focusing on mosquito behavior, researchers utilized compounds similar to this compound to assess their effectiveness as repellents or attractants. Results indicated that modifications to the compound could enhance its efficacy in controlling mosquito populations, demonstrating its potential role in public health initiatives .

Case Study 2: Drug Development Innovations

Research into the synthesis of derivatives from this compound has led to the discovery of new compounds with promising biological activity. These compounds are being evaluated for their potential use in treating various diseases, highlighting the compound's importance in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects could be linked to its inhibition of pro-inflammatory cytokines and enzymes.

Vergleich Mit ähnlichen Verbindungen

2-Methylhexanoic Acid: Lacks the ortho-tolyl group, resulting in different chemical properties and applications.

Ortho-Tolylacetic Acid: Contains a similar ortho-tolyl group but differs in the length and structure of the carbon chain.

Biologische Aktivität

5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid (MOTHA) is a compound that has garnered interest due to its potential biological activities and applications in pharmacology. This article examines the biological activity of MOTHA, including its synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

MOTHA is characterized by its unique structure, which includes a hexanoic acid backbone with a methyl group and an ortho-tolyl substituent. Its molecular formula is C11H22O2 and it has a molecular weight of 186.29 g/mol. The presence of the ortho-tolyl group may influence its biological interactions and pharmacokinetics.

Synthesis

The synthesis of MOTHA typically involves several chemical reactions, including alkylation and esterification processes. The following table summarizes the key synthetic routes:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation | Ortho-tolyl chloride, hexanoic acid | Base catalysis, reflux |

| 2 | Esterification | Alcohols, acid catalyst | Heat under reflux |

| 3 | Purification | Distillation or chromatography | Standard purification techniques |

Antimicrobial Properties

Research indicates that MOTHA may exhibit antimicrobial activity. A study demonstrated that compounds similar to MOTHA showed effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Activity

MOTHA's potential anti-inflammatory effects have also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests that MOTHA could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Antimicrobial Activity Study : In a controlled laboratory setting, MOTHA was tested against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antibacterial agent.

- Neuroprotection in Animal Models : In vivo studies using zebrafish models have shown that compounds structurally related to MOTHA can reduce dopaminergic neuron loss under oxidative stress conditions. This highlights the need for further research into MOTHA's neuroprotective capabilities.

- Inflammation Model Studies : In vitro assays demonstrated that MOTHA reduced the secretion of inflammatory markers in macrophages treated with lipopolysaccharides (LPS), indicating its potential role in modulating immune responses.

Eigenschaften

IUPAC Name |

5-methyl-2-(2-methylphenyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(2)8-9-13(14(15)16)12-7-5-4-6-11(12)3/h4-7,10,13H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNELGDYQFVCTGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CCC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.